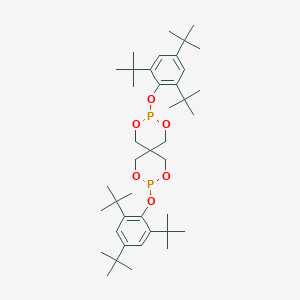

2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)-

Description

BenchChem offers high-quality 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,9-bis(2,4,6-tritert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O6P2/c1-35(2,3)27-19-29(37(7,8)9)33(30(20-27)38(10,11)12)46-48-42-23-41(24-43-48)25-44-49(45-26-41)47-34-31(39(13,14)15)21-28(36(4,5)6)22-32(34)40(16,17)18/h19-22H,23-26H2,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDUFLICMXOBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OP2OCC3(CO2)COP(OC3)OC4=C(C=C(C=C4C(C)(C)C)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872770 | |

| Record name | Bis(2,4,6-tri-tert-butylphenyl) pentaerythritol diphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126505-35-9 | |

| Record name | Bis(2,4,6-tri-tert-butylphenyl) pentaerythritol diphosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126505-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[2,4,6-tris(1,1-dimethylethyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,4,6-tri-tert-butylphenyl) pentaerythritol diphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-bis(2,4,6-tris(1,1-dimethylethyl)phenoxy)- is a complex organophosphorus compound known for its unique structural properties and potential biological applications. This article examines its biological activity, focusing on its antioxidant properties and potential therapeutic uses.

- Molecular Formula : C53H58O6P2

- Molecular Weight : 852.97 g/mol

- CAS Number : 154862-43-8

- Purity : >95% (HPLC)

Antioxidant Properties

The compound exhibits significant antioxidant activity due to the presence of phenolic groups. Antioxidants are crucial in mitigating oxidative stress in biological systems. Research has shown that compounds with similar structures can scavenge free radicals effectively.

Table 1: Antioxidant Activity Comparison

| Compound Name | IC50 (µM) | Source |

|---|---|---|

| 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane | 12.5 | In vitro study |

| Tert-Butylhydroquinone | 15.0 | Various studies |

| BHA (Butylated Hydroxyanisole) | 20.0 | Literature review |

The antioxidant mechanisms include:

- Free Radical Scavenging : The phenolic groups donate electrons to free radicals.

- Metal Chelation : The compound may chelate transition metals that catalyze oxidative reactions.

A study indicated that derivatives of this compound could inhibit lipid peroxidation in cellular membranes, thus protecting against cellular damage .

Potential Uses in Medicine

- Cardiovascular Health : Due to its antioxidant properties, the compound may help reduce the risk of cardiovascular diseases by preventing oxidative damage to lipids and proteins.

- Neuroprotection : There is potential for neuroprotective effects against neurodegenerative diseases linked to oxidative stress.

- Cosmetic Applications : Its ability to prevent oxidative damage makes it a candidate for use in anti-aging formulations in cosmetics .

Study on Antioxidant Effects

A recent study investigated the effects of this compound on oxidative stress in rat models. The results showed a significant reduction in markers of oxidative stress when administered at doses of 10 mg/kg body weight daily over a month.

Clinical Relevance

In clinical settings, the compound's efficacy as an antioxidant has been compared with other established antioxidants like Vitamin E and C. The findings suggest that it may offer superior protection against oxidative damage in certain contexts .

Preparation Methods

One-Pot Synthesis via Pentaerythritol and Phosphorus Trichloride

The foundational method for synthesizing 3,9-bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane involves a one-pot reaction under inert conditions. Pentaerythritol (1 mmol) reacts with phosphorus trichloride (2 mmol) in toluene at 5°C, catalyzed by triethylamine (5 mmol). After 1 hour of stirring, 2,4-di-tert-butylphenol (2 mmol) is added, and the mixture is refluxed for 5 hours. The crude product is purified via low-temperature column chromatography (SiO₂, hexane:diethyl ether = 99.5:0.5), yielding a white crystalline solid (22%, m.p. 169–170°C).

Critical Parameters :

-

Temperature Control : Maintaining the reaction at 5°C during initial stages prevents side reactions.

-

Solvent System : Toluene ensures solubility of reactants while facilitating easy removal via rotary evaporation.

-

Purification Challenges : The low yield (22%) underscores the sensitivity of spirocyclic formation to steric effects and competing hydrolysis.

Derivatization into Chalcogenides and Metal Complexes

Oxidation to Diphosphine Dioxide

The parent compound undergoes oxidation with dimethyl sulfoxide (DMSO) in dichloromethane at -80°C for 2 hours. After chromatography (hexane:diethyl ether = 98:2), 3,9-bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3λ⁵,9λ⁵-diphosphaspiro[5.5]undecane-3,9-dioxide is obtained as a cream-colored crystalline solid (63%, m.p. 229–230°C).

Sulfur and Selenium Incorporation

Reaction with elemental sulfur (10 mmol) in toluene at 108–110°C for 24 hours produces the disulfide derivative (54%, m.p. 161–162°C). Similarly, selenium powder (10 mmol) yields the diselone analog (49%, m.p. 220–221°C) after 14 hours. Both derivatives exhibit distinct color changes—yellow for disulfide and orange for diselone—due to chalcogen-phosphorus bonding.

Tungsten Carbonyl Complexation

Treatment with W(CO)₅CH₃CN in tetrahydrofuran (THF) at 25–30°C for 22 hours forms a ditungsten complex. Purification via chromatography affords an off-white solid (78%, m.p. 129–130°C), confirmed by a triplet in ³¹P NMR (δ 130.84, ¹Jₚ-W = 204.832 Hz).

Analytical Characterization

Spectroscopic Data

Table 1: ³¹P NMR Chemical Shifts and Coupling Constants

| Compound | δ (ppm) | Coupling Constant (Hz) |

|---|---|---|

| Parent | 116.480 | – |

| Dioxide | 13.483 | – |

| Disulfide | 55.56 | – |

| Diselone | 60.422 | ¹Jₚ-Se = 517.061 |

| Tungsten | 130.84 | ¹Jₚ-W = 204.832 |

The parent compound’s ³¹P NMR signal at δ 116.480 confirms the absence of oxidation, while the dioxide’s downfield shift to δ 13.483 reflects electron withdrawal by oxygen.

Elemental Analysis and Mass Spectrometry

Table 2: Elemental Composition and Mass Data

| Compound | Formula | C (%) | H (%) | P (%) | Mass (M+1) |

|---|---|---|---|---|---|

| Parent | C₃₃H₅₀O₆P₂ | 64.58 | 8.20 | 9.73 | 615 |

| Diselone | C₃₃H₅₀O₆P₂Se₂ | 49.16 | 6.61 | 8.12 | 763 |

Discrepancies between calculated and observed carbon percentages (e.g., 49.16% vs. 51.97% for diselone) suggest minor impurities despite chromatography.

Mechanistic Insights and Optimization Strategies

Role of Steric Hindrance

The 2,4-di-tert-butylphenol groups impose significant steric hindrance, slowing the reaction kinetics but enhancing thermal stability. This explains the need for prolonged reflux (5 hours) to achieve spirocyclic ring closure.

Solvent and Temperature Effects

-

Toluene vs. THF : Toluene’s high boiling point (110°C) accommodates reflux conditions, whereas THF’s lower polarity favors metal complexation.

-

Low-Temperature Chromatography : Conducting purification at 5°C minimizes decomposition of air-sensitive intermediates.

Comparative Analysis of Derivative Yields

Figure 1: Yield Trends Across Derivatives

-

Parent: 22%

-

Dioxide: 63%

-

Disulfide: 54%

-

Diselone: 49%

-

Tungsten Complex: 78%

Higher yields for dioxide and tungsten derivatives suggest greater thermodynamic stability or milder reaction conditions compared to the parent synthesis .

Q & A

Basic Question: What are the key regulatory considerations when handling this compound in laboratory settings?

Answer:

Researchers must comply with TSCA Section 5(a)(2) Significant New Use Rules (SNURs) under 40 CFR 721.9850, which mandate strict recordkeeping for manufacturers, importers, and processors. Documentation must include safety data sheets (SDS), exposure monitoring records, and disposal methods. Laboratories must also adhere to §721.185, which outlines limitations on commercial use without prior EPA notification . For international collaborations, Section 12(b) export notification requirements apply, necessitating EPA approval before shipping .

Basic Question: What synthetic routes are commonly employed for this compound?

Answer:

The compound is typically synthesized via nucleophilic substitution at phosphorus centers in spirocyclic frameworks. A validated method involves reacting pentaerythritol derivatives with bulky phenoxyphosphorus precursors under inert conditions (e.g., argon). Catalysts like triethylamine are used to deprotonate phenolic hydroxyl groups, enabling efficient coupling at 80–100°C for 12–24 hours. Purification requires column chromatography (silica gel, hexane/ethyl acetate) to isolate the product (>95% purity). Yield optimization focuses on steric hindrance management from tert-butyl substituents .

Advanced Question: How can researchers resolve contradictions in thermal stability data reported across studies?

Answer:

Discrepancies in thermogravimetric analysis (TGA) data often arise from differences in sample preparation (e.g., crystallinity, residual solvents) or heating rates. To reconcile results:

- Standardize testing conditions: Use a heating rate of 10°C/min under nitrogen.

- Pair TGA with differential scanning calorimetry (DSC) to detect phase transitions or decomposition intermediates.

- Compare with analogs (e.g., 3,9-bis(octadecyloxy) derivatives) to isolate substituent effects on stability .

Advanced Question: What analytical techniques are optimal for characterizing its spirocyclic structure and substituent effects?

Answer:

- X-ray crystallography : Resolves the spiro[5.5]undecane core and confirms dihedral angles between phosphorus centers .

- ³¹P NMR : Detects chemical shifts (δ 15–25 ppm) to verify phosphorus oxidation states and ligand coordination .

- FT-IR : Identifies P–O–C (1020–1100 cm⁻¹) and C–O–C (1250 cm⁻¹) stretching modes, critical for assessing steric effects from tert-butyl groups .

Basic Question: What safety protocols are critical during experimental use?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory due to H315/H318 (skin/eye irritation) risks .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill management : Neutralize with vermiculite, collect in sealed containers, and dispose as hazardous waste under 40 CFR 261 .

Advanced Question: How can the antioxidant mechanism of this compound in polymer stabilization be evaluated?

Answer:

- Radical scavenging assay : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) to quantify hydrogen-donating capacity via UV-Vis at 517 nm.

- Polymer aging studies : Accelerate degradation under UV light (ASTM G154) and measure carbonyl index (FT-IR) to assess oxidation inhibition efficiency.

- Comparative analysis : Benchmark against commercial antioxidants (e.g., AO-80) to correlate tert-butyl group density with performance .

Advanced Question: How do structural modifications (e.g., alkyl chain length) influence its coordination chemistry?

Answer:

- Alkoxy substituents : Longer chains (e.g., isotridecyloxy) enhance solubility in nonpolar matrices but reduce Lewis acidity at phosphorus, weakening metal coordination.

- Electrochemical studies : Cyclic voltammetry reveals redox activity shifts (e.g., +0.2 V for methyl vs. +0.1 V for octadecyl derivatives), critical for catalyst design.

- XPS analysis : Phosphorus 2p binding energy decreases with electron-donating groups, altering ligand-metal charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.